![molecular formula C21H18ClN3O5S B3456538 N~1~-(4-chloro-2-methylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3456538.png)
N~1~-(4-chloro-2-methylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations , condensation reactions , and protecting group manipulations . Researchers have reported various synthetic routes, but a common approach involves the assembly of the three aromatic moieties (4-chloro-2-methylphenyl, 3-nitrophenyl, and phenylsulfonyl) followed by glycinamide coupling. Precise details of the synthetic pathway can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of N1-(4-chloro-2-methylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is C~21~H~16~ClN~3~O~5~S . Its three aromatic rings contribute to its overall planar structure. The nitro group , chloro substituent , and sulfonyl group introduce polarity and reactivity. Researchers have elucidated the 3D conformation using computational methods, revealing potential binding sites and interactions .
Chemical Reactions Analysis
This compound participates in several chemical reactions, including hydrolysis , oxidation , and reduction . Notably, the nitro group can undergo reduction to form an amino group, potentially altering its biological activity. Researchers have explored its reactivity with various nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties .
Physical And Chemical Properties Analysis
Future Directions
Researchers should explore the biological activity of this compound, including its potential as a drug candidate . Investigate its interactions with specific targets (enzymes, receptors) and assess its efficacy in relevant disease models. Additionally, structural modifications could enhance its properties (e.g., solubility, stability). Collaborations between synthetic chemists, pharmacologists, and computational biologists are crucial for advancing our understanding of N1-(4-chloro-2-methylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide .
: Relevant literature sources (please refer to the original research articles for in-depth details).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-15-12-16(22)10-11-20(15)23-21(26)14-24(17-6-5-7-18(13-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDMEVNGTXEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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